Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a carbamoyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then esterified using methanol and a catalytic amount of sulfuric acid to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction of the nitro group: 3-amino-5-nitrobenzoic acid derivatives.
Hydrolysis of the ester group: 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Methyl 3-[(2-methoxyphenyl)carbamoyl]-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This compound’s combination of functional groups allows for diverse chemical modifications and applications in various research fields.
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-23-14-6-4-3-5-13(14)17-15(19)10-7-11(16(20)24-2)9-12(8-10)18(21)22/h3-9H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYYUZAXZYDERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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